molecular formula C11H10FNOS B5672736 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole

4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole

Cat. No. B5672736
M. Wt: 223.27 g/mol
InChI Key: UBJPPCWFFLNOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiazole ring. For compounds similar to “4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole,” the synthesis can include steps such as condensation reactions, cyclization, and substitutions. The synthesis process is crucial for ensuring the desired structural integrity and functionalization of the molecule for its intended applications (Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which significantly influences the chemical behavior and reactivity of the compound. Structural analysis, such as X-ray crystallography, provides detailed information about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. This information is vital for understanding the interactions of the molecule with other chemical entities and its potential functionality in various chemical reactions (Kariuki et al., 2021).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, addition reactions, and cyclization processes. The presence of the thiazole ring, along with substituents such as fluorine and methoxy groups, influences the electronic distribution within the molecule, affecting its reactivity patterns. Understanding these reactions is essential for the functionalization and application of these compounds in synthesis and material science (Yahiaoui et al., 2019).

Physical Properties Analysis

The physical properties of “4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole,” such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular structure. These properties are critical for the compound's storage, handling, and application in various industrial processes. Analyzing the physical properties helps in the development of materials and chemicals with desired characteristics (Banu et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are crucial for the practical applications of thiazole derivatives. These properties are influenced by the electronic effects of substituents and the molecular structure of the compound. Understanding the chemical properties is essential for predicting the behavior of these compounds in chemical reactions and their suitability for specific applications (Puthran et al., 2019).

Safety and Hazards

“4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole” should be handled with care, similar to other chemicals of its class . It may cause skin and eye irritation, and may be harmful if swallowed . It should be used only in a well-ventilated area and personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJPPCWFFLNOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole

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